molecular formula C9H9F3O2 B3149966 2-[4-(Trifluoromethyl)phenoxy]ethanol CAS No. 681508-62-3

2-[4-(Trifluoromethyl)phenoxy]ethanol

Cat. No.: B3149966
CAS No.: 681508-62-3
M. Wt: 206.16 g/mol
InChI Key: PIPPYSAHYBTFOP-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenoxy]ethanol is a fluorinated aromatic ether-alcohol characterized by a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the para position, linked to an ethanol backbone. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPPYSAHYBTFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenoxy]ethanol typically involves the reaction of 4-(trifluoromethyl)phenol with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The phenoxy group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid, hydrochloric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenoxy]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenoxy group can engage in hydrogen bonding and other non-covalent interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-[4-(Trifluoromethyl)phenoxy]ethanol with key analogs, focusing on substituent effects, molecular properties, and applications.

Compound Name Substituent/Backbone Variation Molecular Weight Key Properties/Applications Toxicity/Regulatory Notes
This compound -CF₃ on phenoxy; ethanol backbone ~210.15 g/mol¹ High lipophilicity; synthetic intermediate Limited data in evidence
2-[4-(Trifluoromethoxy)phenyl]ethanol -OCF₃ on phenyl; ethanol backbone 226.17 g/mol Enhanced stability; materials science No acute toxicity reported
2-[4-(Trifluoromethyl)phenoxy]acetic acid -CF₃ on phenoxy; acetic acid backbone 238.14 g/mol Increased acidity; potential for conjugation Not specified
SYR127063 () -CF₃ on phenoxy; pyrrolopyrimidine-ethanol hybrid 493.87 g/mol Kinase inhibitor (EGFR/ErbB-2 targets) Preclinical pharmacological agent
2-(4-Phenylphenoxy)ethanol Biphenyl group; ethanol backbone 244.29 g/mol Lower polarity; solvent/resin additive No hazards cited
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Branched alkyl chain; ethoxy-ethanol backbone 310.45 g/mol R&D applications; surfactant potential Acute toxicity (Oral Cat. 4)

¹Calculated based on molecular formula C₉H₉F₃O₂.

Substituent Effects on Reactivity and Stability

  • Trifluoromethyl (-CF₃) vs.
  • Ethanol vs. Acetic Acid Backbone: The acetic acid derivative (CAS 163839-73-4) exhibits carboxylic acid functionality, enabling salt formation or esterification, whereas the ethanol analog is more suited for etherification or as a polar linker .

Toxicity and Handling Considerations

  • The tetramethylbutyl-substituted analog (CAS 9036-19-5) is classified as acutely toxic (Oral Category 4), emphasizing the impact of bulky alkyl groups on hazard profiles .

Biological Activity

2-[4-(Trifluoromethyl)phenoxy]ethanol is a compound of considerable interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets. This article aims to summarize the biological activity of this compound, including its mechanisms of action, research findings, and applications in different fields.

The structure of this compound can be broken down into two main components:

  • Trifluoromethyl group : This group significantly increases the compound's lipophilicity, enhancing its ability to cross cell membranes.
  • Phenoxy group : This part of the molecule can engage in hydrogen bonding and other non-covalent interactions with proteins, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group not only increases membrane permeability but also stabilizes the compound against metabolic degradation, allowing for prolonged action within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, which may be linked to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), enzymes involved in the inflammatory response. The inhibition of these pathways suggests potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines, such as MCF-7 (breast cancer) and Hek293T (human embryonic kidney), this compound demonstrated moderate cytotoxic effects. The presence of the trifluoromethyl group was found to enhance the compound's efficacy against these cancer cells .

Case Studies

Several studies highlight the biological activity of this compound:

  • Antibacterial Activity : A study reported that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .
  • Cancer Research : In a study evaluating various compounds for their effects on cancer cell proliferation, this compound showed promising results in reducing cell viability in MCF-7 cells, warranting further investigation into its mechanisms and potential as an anticancer drug .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffectReference
AntimicrobialInhibits growth of various bacteria
Anti-inflammatoryInhibits COX-2 and LOX enzymes
CytotoxicityModerate effects on MCF-7 cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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